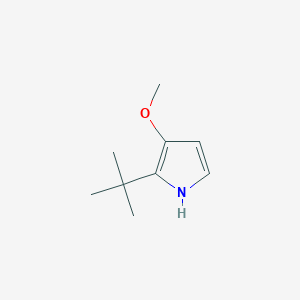

2-(tert-butyl)-3-methoxy-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-tert-butyl-3-methoxy-1H-pyrrole |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)8-7(11-4)5-6-10-8/h5-6,10H,1-4H3 |

InChI Key |

YJBHYJQJXZVIEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CN1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 3 Methoxy 1h Pyrrole and Analogous Substituted Pyrroles

Classical Cycloaddition and Condensation Reactions for Pyrrole (B145914) Ring Formation

Traditional methods for constructing the pyrrole ring remain highly relevant in organic synthesis. These reactions, often named after their discoverers, typically involve the condensation of dicarbonyl compounds with amines or other nitrogen sources.

Paal-Knorr Synthesis Approaches and Catalytic Enhancements

The Paal-Knorr synthesis is a widely utilized method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.orgrgmcet.edu.inyoutube.com The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org However, reaction conditions must be carefully controlled, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org The versatility of this reaction is demonstrated by its applicability to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. alfa-chemistry.com

To improve the efficiency and applicability of the Paal-Knorr synthesis, various catalysts have been investigated. These catalysts aim to enhance reaction rates, improve yields, and allow for milder reaction conditions, making the synthesis compatible with a broader range of functional groups.

| Catalyst | Key Advantages |

| Phosphoric Acid | Can act as both a solvent and a catalyst, enabling organic-solvent-free reactions. It is also inexpensive and recyclable. researchgate.net |

| Cerium(IV) Ammonium Nitrate (CAN) | An inexpensive and readily available Lewis acid catalyst that promotes the reaction under mild conditions, leading to excellent yields of substituted pyrroles. rgmcet.edu.inresearchgate.netresearchgate.netekb.eg |

| Aluminas | Commercially available and low-cost catalysts that can be used in solvent-free conditions. Their surface contains both acidic and basic sites, facilitating the condensation and dehydration steps. mdpi.comresearchgate.netdntb.gov.ua Some forms can be recycled multiple times without a significant loss of activity. mdpi.comrsc.org |

Hantzsch Pyrrole Synthesis and Continuous Flow Adaptations

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine. While historically significant, modern adaptations are being explored to improve its efficiency and safety. Continuous flow technology, for example, offers potential advantages in terms of precise control over reaction parameters and scalability.

Knorr Pyrrole Synthesis and Related Condensation Reactions

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone or an α-amino-β-ketoester with a compound containing an active methylene (B1212753) group. thermofisher.comwikipedia.org A key challenge in this synthesis is the lability of α-amino ketones, which can readily self-condense. thermofisher.com To circumvent this, they are often prepared in situ from the corresponding oxime via the Neber rearrangement. thermofisher.comwikipedia.org The reaction is typically catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org

Transition Metal-Catalyzed Synthetic Routes to Substituted Pyrroles

The development of transition metal-catalyzed reactions has revolutionized the synthesis of substituted pyrroles, offering novel pathways with high efficiency and selectivity. organic-chemistry.orgresearchgate.netarkat-usa.org These methods often involve the cyclization of functionalized precursors, with the metal catalyst playing a crucial role in activating the substrates and facilitating bond formation.

Copper-, Silver-, Gold-, and Palladium-Mediated Cyclizations

A range of transition metals have been employed to catalyze the synthesis of pyrroles, each offering unique reactivity profiles.

Copper: Copper catalysts are effective in promoting the cyclization of various precursors to form pyrroles. For instance, copper-catalyzed cyclization of ethyl allenoates with activated isocyanides provides a route to di- and trisubstituted pyrroles. nih.govresearchgate.net Another approach involves the copper-catalyzed aerobic cyclization of alkylamines and arylacetaldehydes to yield 1,3,4-trisubstituted pyrroles under environmentally friendly conditions. rsc.org A two-step, one-pot synthesis of 1,2,4-trisubstituted pyrroles has also been developed, which involves an iron-catalyzed carboamination followed by a copper-mediated cyclization. thieme-connect.comthieme-connect.com

Silver: Silver catalysts have been utilized in various pyrrole syntheses. bohrium.com One method involves the silver(I)-catalyzed cycloaddition of vinylogous diazoesters and nitriles to produce di- and trisubstituted pyrroles at room temperature. acs.org Another approach is the silver-mediated oxidative cross-coupling and cyclization of terminal alkynes with β-enamino esters. rsc.org Additionally, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles. nih.gov

Gold: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in mediating the intramolecular cyclization of alkyne-containing substrates. organic-chemistry.org For example, the cyclization of 1-amino-3-alkyn-2-ols can be achieved with very low catalyst loadings at room temperature to give excellent yields of substituted pyrroles. organic-chemistry.org Gold-catalyzed tandem addition-cyclization cascades of aminoacetaldehyde acetal (B89532) derivatives and terminal alkynes have also been used to construct substituted pyrrole intermediates in the total synthesis of natural products. nih.govelsevierpure.comresearchgate.net The mechanism of these reactions can involve the activation of the alkyne moiety by the gold catalyst, followed by nucleophilic attack and subsequent cyclization. acs.org

Palladium: Palladium catalysis offers a versatile platform for pyrrole synthesis. sioc-journal.cn One strategy involves the palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates, which provides a regioselective route to highly functionalized pyrroles. nih.gov Another approach is the palladium-catalyzed oxidative cyclization of tertiary enamines, which allows for the synthesis of 1,3,4-trisubstituted pyrroles. acs.org Palladium catalysts can also be used for the cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes to form various pyrrole derivatives. oup.com Furthermore, a palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines has been developed to produce 3-bromopyrroles. rsc.org

Photochemical and Electrochemical Synthesis Strategies for Pyrroles

Recent innovations in synthetic chemistry have increasingly turned to photochemical and electrochemical methods to drive the formation of complex molecules like substituted pyrroles under mild conditions. These strategies offer sustainable and efficient alternatives to traditional thermal methods.

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of polysubstituted pyrroles. researchgate.net These methods often operate at ambient temperatures and leverage light energy to initiate reactions that would otherwise require harsh conditions. chim.it

One prominent strategy involves the formal [3+2] cycloaddition of 2H-azirines with electron-deficient partners, such as alkynes, facilitated by an organic photocatalyst like Mes-Acr⁺ClO₄⁻ under blue light irradiation. rsc.org This process begins with a single-electron transfer (SET) from the 2H-azirine to the excited photocatalyst, leading to the ring-opening of the azirine and the formation of a key radical cation intermediate that drives the cycloaddition. rsc.org A similar approach has been used in a one-pot, two-step synthesis of trisubstituted pyrroles from 2H-azirines and nitroalkenes, which involves a photoredox [3+2] cycloaddition followed by an elimination step. rsc.org

Another innovative visible-light-induced method is the Hantzsch pyrrole synthesis, which traditionally requires high temperatures or strong bases. chim.it A modern adaptation uses visible light photocatalysis to react 3-aryl-3-aminoacrylates with α-bromo ketones at room temperature, yielding a variety of polysubstituted pyrroles efficiently. chim.it This reaction is initiated by the single-electron reduction of the α-bromo ketone, generating an alkyl radical that participates in a redox-neutral annulation. rsc.org Furthermore, photocatalyst-free approaches have been developed, such as the synthesis of substituted pyrroles from α-keto vinyl azides under visible light, demonstrating the expanding versatility of photochemical strategies. rsc.org

The intramolecular dearomative [2+2] cycloaddition of pyrrole derivatives with carbon-carbon multiple bonds, induced by visible light, represents another significant advancement. chinesechemsoc.org Using iridium complexes as photosensitizers, this energy-transfer mechanism allows for the construction of complex, fused heterocyclic systems like cyclobutene-fused indolizidines with high yield and selectivity. chinesechemsoc.org

Table 1: Examples of Visible-Light-Induced Pyrrole Synthesis

| Reactants | Photocatalyst/Conditions | Product Type | Reference |

| 2H-Azirines + Electron-Deficient Alkynes | Mes-Acr⁺ClO₄⁻, Blue Light | Tri- or Tetra-substituted Pyrroles | rsc.org |

| 2H-Azirines + Nitroalkenes | Mes-Acr⁺BF₄⁻, DBU | Tri-substituted Pyrroles | rsc.org |

| 3-Aryl-3-aminoacrylates + α-Bromo Ketones | Visible Light Photocatalysis | Polysubstituted Pyrroles | chim.it |

| Pyrrole Derivatives with Alkynes | Iridium Photosensitizers | Cyclobutene-Fused Indolizidines | chinesechemsoc.org |

Electrochemical synthesis provides a green and efficient platform for organic transformations, often avoiding the need for harsh chemical oxidants or reductants. Indirect electrochemical methods, which use mediators, are particularly effective for pyrrole synthesis as they can operate at milder voltages. rsc.org

Iodide ions (I⁻) are commonly used as mediators in these reactions. rsc.org In a notable example from 2022, 1,2,3-trisubstituted pyrroles were synthesized in good to excellent yields through an electrochemical reaction involving amines, aldehydes, and β-dicarbonyl compounds. rsc.orgresearchgate.net The proposed mechanism involves the initial anodic oxidation of the iodide ion to form an iodine radical (I•) or iodine (I₂). rsc.org This species is believed to facilitate the condensation and annulation sequence required to form the pyrrole scaffold. rsc.org This method highlights the potential of using readily available halide ions to achieve selective organic transformations. rsc.org

Another electrochemical approach involves the oxidative cyclization of alkyne-tethered enaminones. rsc.org When these substrates are electrolyzed in the presence of sodium iodide, subsequent treatment with a base like DBU can lead to the formation of iodo-substituted indanones or indeno[1,2-c]pyrroles. rsc.org In 2019, a method for synthesizing 1,3,4-triphenyl pyrroles was developed using an undivided cell with a carbon anode and a platinum cathode, by electrolyzing aryl-acetaldehydes and primary amines. rsc.org This process demonstrates high functional group tolerance and reproducibility. rsc.org

The choice of solvent can be critical in these mediated reactions. For instance, the addition of trifluoroethanol (TFE) has been shown to be key in tuning the oxidation potential of different enamines, allowing for the selective cross-coupling of two structurally diverse enamines to form unsymmetrical NH-pyrroles. rsc.org

Table 2: Examples of Iodide-Mediated Electrochemical Pyrrole Synthesis

| Reactants | Cell/Mediator | Product Type | Reference |

| Amines + Aldehydes + β-Dicarbonyl Compounds | Iodide Mediator | 1,2,3-Trisubstituted Pyrroles | rsc.orgresearchgate.net |

| Alkynyl Enaminones | Sodium Iodide | Indeno[1,2-c]pyrroles | rsc.org |

| Aryl-acetaldehydes + Primary Amines | Carbon Anode, Pt Cathode | 1,3,4-Trisubstituted Pyrroles | rsc.org |

| Two Diverse Enamines | Trifluoroethanol (TFE) Additive | Unsymmetrical NH-Pyrroles | rsc.org |

Contemporary Multi-Component and Cascade Reactions

Multi-component and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, reducing waste and saving time. These approaches are well-suited for the synthesis of substituted pyrroles.

A highly effective, transition-metal-free method for synthesizing 2,3,4-trisubstituted 1H-pyrroles involves the base-promoted [3+2] cycloaddition of ynones and isocyanides. rsc.orgrsc.org This one-pot reaction is valued for its operational simplicity, atom economy, and tolerance of a wide range of functional groups. rsc.orgtechnion.ac.il The reaction proceeds smoothly with various ynones, including those with heteroaryl groups like pyridyl, thienyl, and furyl, delivering the corresponding pyrroles in good to excellent yields. rsc.org For example, ynones bearing electron-rich thienyl rings have produced the desired pyrrole products in yields as high as 90%. rsc.org The versatility of this method has been demonstrated through its successful application in gram-scale synthesis and the creation of more complex structures like 1,3-bis-pyrroles. rsc.orgrsc.org

Table 3: Selected Yields from Base-Mediated Ynone-Isocyanide [3+2] Cycloadditions

| Ynone R¹ Group | Ynone R² Group | Isocyanide R³ Group | Yield (%) | Reference |

| Pyridyl | H | tert-Butyl | 68 | rsc.org |

| Thienyl | H | tert-Butyl | 85 | rsc.org |

| Furyl | H | tert-Butyl | 84 | rsc.org |

| Furyl | Furyl | tert-Butyl | 86 | rsc.org |

| Thienyl | Thienyl | tert-Butyl | 85 | rsc.org |

| Electron-rich Thienyl | H | tert-Butyl | 89-90 | rsc.org |

| Bulky diphenyl hydroxy | H | tert-Butyl | 85 | rsc.org |

The Van Leusen pyrrole synthesis, which utilizes a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and an electron-deficient compound, is a cornerstone method for creating the pyrrole heterocycle. mdpi.comresearchgate.net This reaction is typically carried out under basic conditions and is compatible with a wide array of electron-deficient alkenes, where the electron-withdrawing group can be an ester, amide, ketone, nitro, or cyano group. mdpi.com The process is operationally simple, uses readily available starting materials, and produces a diverse range of substituted pyrroles. mdpi.comresearchgate.net

The mechanism is generally proposed to be a stepwise process rather than a concerted one. mdpi.com It begins with the base-mediated addition of TosMIC to the electron-deficient alkene, followed by cyclization and subsequent elimination of the tosyl group to afford the aromatic pyrrole ring. mdpi.comresearchgate.net This method has been successfully applied to the synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles by reacting TosMIC with various styrylisoxazoles in the presence of potassium hydroxide, achieving high yields at ambient temperature. researchgate.netmdpi.com

Table 4: Examples of TosMIC-Based [3+2] Cycloaddition for Pyrrole Synthesis

| TosMIC Derivative | Electron-Deficient Compound | Base | Product Type | Reference |

| TosMIC | Alkenes with ester, amide, ketone, nitro, cyano groups | Various bases | 3,4-Disubstituted or 3-Substituted Pyrroles | mdpi.com |

| TosMIC | Styrylisoxazoles | KOH | Polysubstituted 3-(isoxazol-5-yl)pyrroles | researchgate.netmdpi.com |

| TosMIC | 2-Methyleneindene-1,3-diones | Silver-catalyst | Benzo[f]indole-4,9-diones | researchgate.net |

Tandem reactions involving the aza-Wittig reaction provide a sophisticated route to pyrrole-containing structures. The sequence typically begins with a Staudinger reaction, where an organic azide (B81097) reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to generate an iminophosphorane intermediate. thieme-connect.debeilstein-journals.org This intermediate then undergoes an intramolecular aza-Wittig reaction with a carbonyl group, often from a 1,4-dioxo compound, to close the ring and form the pyrrole. thieme-connect.de

This strategy has been employed to synthesize a variety of pyrrole derivatives. For example, γ-azido-β-hydroxyketones, when treated with triphenylphosphine, can undergo a domino "Staudinger/semi-aza-Wittig/fragmentation" reaction. researchgate.net A more direct application involves the reaction of azido (B1232118) ketones with the dianions of 1,3-dioxo compounds. The resulting multifunctional intermediates can then be cyclized under Staudinger conditions to form the pyrrole ring. researchgate.net This methodology has proven useful for creating functionalized pyrrolines from azido ketones, which can then be converted to 1H-pyrroles via an elimination step. researchgate.net The tandem Staudinger/aza-Wittig reaction is recognized as a valuable tool for synthesizing functional derivatives from azide precursors. nih.gov

TBAI/TBHP-Catalyzed [3+2] Cycloaddition/Oxidation/Aromatization Cascades

The catalytic system is notable for its use of a non-toxic catalyst (TBAI) and a green oxidant (TBHP). rsc.orgnih.govacs.org The catalytic amount of TBAI is regenerated in situ through oxidation by TBHP, making the process efficient. rsc.org Mechanistic studies using online ESI-MS have been instrumental in identifying and characterizing the intermediates involved in this cascade process. rsc.org This methodology has been successfully applied to the synthesis of various pyrrole derivatives, including pyrrolo[2,1-a]isoquinolines and indolizino[8,7-b]indoles. rsc.org

Functionalization and Derivatization Strategies for the Pyrrole Core

Once the pyrrole ring is formed, its further modification is crucial for creating diverse molecular architectures. Electrophilic aromatic substitution, functionalization at the nitrogen atom, and skeletal rearrangements are key strategies employed for this purpose.

Electrophilic Aromatic Substitutions (e.g., Vilsmeier-Haack Formylation, Azo Coupling)

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto the pyrrole ring, typically at the C2 or C5 position, depending on the substitution pattern. This reaction provides a valuable handle for further synthetic transformations. cdnsciencepub.com

Azo coupling is another important electrophilic substitution reaction for functionalizing pyrroles. nih.gov This reaction involves the coupling of an aryldiazonium salt with the pyrrole ring to form azo dyes. nih.govuminho.pt The position of coupling on the pyrrole ring is influenced by the electronic properties of both the pyrrole and the diazonium salt. uminho.ptscispace.com For instance, in 2-substituted pyrroles, the azo coupling typically occurs at the C5 position. uminho.pt This method has been used to synthesize a variety of pyrrole-based azo dyes with potential applications in materials science. nih.govuminho.ptrsc.org The reactivity of the pyrrole ring in azo coupling is generally greater than that of thiophene (B33073) or furan. uminho.pt

Functionalization at the 1-Position (e.g., Lithiation and Carboxylation)

Functionalization at the nitrogen atom (1-position) of the pyrrole ring is a common strategy for introducing various substituents. iust.ac.ir For N-unsubstituted pyrroles, deprotonation with a strong base, such as butyllithium, generates the pyrryl anion, which can then react with electrophiles. iust.ac.ir

Direct C-lithiation of the pyrrole ring typically requires an N-substituent to prevent N-H deprotonation. iust.ac.irthieme-connect.de The regioselectivity of lithiation is influenced by the nature of the N-substituent and the reaction conditions. beilstein-journals.orgias.ac.in For example, N-phenylpyrrole can be lithiated at the C2 position. beilstein-journals.org The resulting lithiated species can be trapped with various electrophiles, such as carbon dioxide for carboxylation, to introduce functional groups at specific positions on the pyrrole ring. thieme-connect.deresearchgate.netresearchgate.net The use of directing groups on the nitrogen atom can control the regioselectivity of lithiation. thieme-connect.deias.ac.in

Skeletal Recasting Strategies for Fully Substituted Pyrroles

A novel and powerful approach for the synthesis of fully substituted pyrroles involves a "skeletal recasting" strategy. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov This method utilizes simple, readily available pyrroles and transforms them into complex, fully substituted derivatives through a dearomative deconstruction and rearomative reconstruction process. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov

In a key example of this strategy, simple pyrroles react with azoalkenes in a phosphoric acid-promoted one-pot reaction. acs.orgacs.orgnih.gov This process leverages the 1,3-dipolar nature of azoalkenes to achieve the skeletal rearrangement, providing access to synthetically challenging tetra-substituted pyrroles that are difficult to prepare using traditional methods. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov This strategy has been shown to be applicable to the modification of drug-like molecules and for the synthesis of isotopically labeled pyrroles. acs.org

Stereoselective and Regioselective Synthesis of Pyrrole Derivatives

Controlling the stereochemistry and regiochemistry during the synthesis and functionalization of pyrroles is essential for accessing specific isomers with desired biological activities or material properties.

Diastereoselective Mukaiyama Crossed-Aldol-Type Reactions

The vinylogous Mukaiyama aldol (B89426) reaction is a valuable tool for the stereoselective formation of carbon-carbon bonds. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org This reaction has been applied to pyrrole-based dienoxy silanes to achieve diastereoselective additions to aldehydes. nih.govbeilstein-journals.orgbeilstein-journals.org

Interestingly, the diastereoselectivity of the uncatalyzed vinylogous Mukaiyama aldol reaction in aqueous media is dependent on the heterocyclic diene used. nih.govresearchgate.net While furan-based dienes exhibit syn-selectivity, pyrrole-based dienes show anti-selectivity. nih.govresearchgate.net The reaction is sensitive to the substituents on the pyrrole nitrogen and at other positions on the ring, which can influence the stereochemical outcome. beilstein-journals.orgbeilstein-journals.org This methodology has been explored for the synthesis of complex natural products containing the indolizidine alkaloid core, such as castanospermine. beilstein-journals.orgbeilstein-journals.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of 2-(tert-butyl)-3-methoxy-1H-pyrrole, offering detailed insights into its atomic arrangement and electronic environment.

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) typically displays characteristic signals for the protons of the tert-butyl group, the methoxy (B1213986) group, and the pyrrole (B145914) ring. The large tert-butyl group gives rise to a singlet integrating to nine protons, usually found in the upfield region around 1.3-1.4 ppm. The methoxy protons also appear as a sharp singlet, integrating to three protons, generally located around 3.7-3.8 ppm. The pyrrole ring protons at positions 4 and 5, and the N-H proton, exhibit distinct chemical shifts that can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the pyrrole ring are readily identifiable. The methoxy carbon gives a signal in the expected region for such a functional group. The carbons of the pyrrole ring show distinct resonances, with their chemical shifts being sensitive to the electronic effects of the substituents.

While less commonly reported, ¹⁵N NMR spectroscopy can offer valuable information about the nitrogen atom of the pyrrole ring. The chemical shift of the nitrogen is indicative of its hybridization and local electronic environment.

Solvent variation studies, for instance, comparing spectra in a non-polar solvent like CDCl₃ with a polar aprotic solvent like DMSO-d₆, can reveal subtle changes in chemical shifts. These shifts can be attributed to solvent-solute interactions, such as hydrogen bonding involving the N-H proton, which can provide further clues about the molecule's electronic distribution.

¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl | ~1.35 | Singlet | 9H |

| Methoxy | ~3.75 | Singlet | 3H |

| H-4 | ~6.20 | Triplet | 1H |

| H-5 | ~6.70 | Triplet | 1H |

| N-H | ~8.00 | Broad Singlet | 1H |

¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~30.0 |

| C(CH₃)₃ | ~32.0 |

| OCH₃ | ~58.0 |

| C-4 | ~105.0 |

| C-5 | ~115.0 |

| C-3 | ~140.0 |

| C-2 | ~145.0 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the vicinally coupled protons on the pyrrole ring (H-4 and H-5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the protonated carbons of the pyrrole ring (C-4 and C-5) and the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. NOE correlations would be anticipated between the methoxy protons and the H-4 proton, as well as between the tert-butyl protons and the N-H proton, depending on the preferred conformation.

Dynamic NMR (DNMR) studies can be employed to investigate conformational exchange processes, such as restricted rotation around the C2-C(tert-butyl) bond. However, due to the high rotational symmetry of the tert-butyl group, this barrier is expected to be low. Of greater interest would be the potential for prototropic tautomerism, where the N-H proton could potentially exchange with a proton at C-5, although the aromaticity of the pyrrole ring makes this less likely under normal conditions. Temperature-dependent NMR studies could reveal any such dynamic processes through changes in line shape, such as broadening or coalescence of signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. The experimentally measured mass should be in very close agreement with the calculated theoretical mass.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a tert-butyl radical (•C(CH₃)₃). The fragmentation pattern serves as a fingerprint, further confirming the proposed structure.

Vibrational Spectroscopy (Infrared (IR)) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring. The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretches: Absorptions due to the stretching vibrations of the aliphatic C-H bonds of the tert-butyl and methoxy groups are expected just below 3000 cm⁻¹. The aromatic C-H stretches of the pyrrole ring typically appear just above 3000 cm⁻¹.

C=C and C-N Stretches: The stretching vibrations of the C=C and C-N bonds within the pyrrole ring will give rise to a series of bands in the fingerprint region (approximately 1400-1600 cm⁻¹).

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the methoxy group is expected in the range of 1000-1300 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3400 |

| C-H (sp³) | Stretch | ~2850-2960 |

| C-H (sp²) | Stretch | ~3100 |

| C=C (pyrrole) | Stretch | ~1500-1600 |

| C-O | Stretch | ~1250 |

X-ray Crystallography and Solid-State Structural Elucidation

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the N-H group, and the crystal packing arrangement. To date, a publicly available crystal structure for this specific compound has not been widely reported in major crystallographic databases.

Determination of Molecular Geometry and Conformation in Crystalline State

The precise three-dimensional arrangement of atoms and the preferred conformation of this compound in its solid, crystalline form would be determined using single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and torsion angles within the molecule.

For a molecule like this compound, the analysis would focus on several key structural parameters:

Pyrrole Ring Geometry: The bond lengths and angles of the five-membered pyrrole ring would be meticulously measured to assess its geometry.

Substituent Orientation: The spatial orientation of the bulky tert-butyl group and the methoxy group relative to the pyrrole ring would be established. This includes the rotational position of the tert-butyl group and the conformation of the methoxy group's methyl moiety.

The expected data from such an analysis would be presented in a table format, as shown below for hypothetical values.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

Analysis of Intermolecular Interactions

In the crystalline lattice, molecules of this compound would interact with their neighbors through various non-covalent forces. The nature and geometry of these interactions are crucial for understanding the crystal packing and physical properties of the compound.

Hydrogen Bonding: The pyrrole N-H group is a classic hydrogen bond donor. It is expected to form hydrogen bonds with suitable acceptors on adjacent molecules. The most likely acceptor would be the oxygen atom of the methoxy group or the nitrogen atom of another pyrrole ring. The geometry of these bonds (D-H···A distance and angle) would be a primary focus.

π-Electron Interactions: The electron-rich pyrrole ring can participate in π-stacking or π-π interactions with neighboring rings. The analysis would determine the distance between the centroids of the rings and their relative orientation (e.g., parallel-displaced or T-shaped).

Table 2: Hypothetical Intermolecular Interaction Parameters

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···O | 2.95 | 170 |

Assessment of Pyrrole Ring Planarity and Aromaticity

The planarity and aromaticity of the pyrrole ring are fundamental electronic characteristics. X-ray diffraction data would allow for a quantitative assessment of these features.

Ring Planarity: The degree to which the five atoms of the pyrrole ring lie in the same plane would be evaluated. This is often done by calculating the root-mean-square deviation (RMSD) of the ring atoms from a best-fit plane. Deviations from planarity can be induced by the steric strain from bulky substituents like the tert-butyl group.

Aromaticity: While X-ray diffraction provides geometric data, this can be used to infer electronic aromaticity. A planar ring with delocalized bond lengths (i.e., intermediate between single and double bonds) is a hallmark of an aromatic system. Computational methods, often complementing experimental data, can provide more direct measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) values.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For this compound, the spectrum would be expected to show absorption bands corresponding to π → π* transitions associated with the aromatic pyrrole ring.

The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the pyrrole ring. The electron-donating methoxy group and the alkyl tert-butyl group would be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyrrole. The solvent used for the analysis can also influence the position of λmax.

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* | 225 | 8,500 |

Theoretical and Computational Chemistry of 2 Tert Butyl 3 Methoxy 1h Pyrrole

Electronic Structure and Bonding Analysis

The electronic characteristics of 2-(tert-butyl)-3-methoxy-1H-pyrrole are fundamentally governed by the interplay between the electron-rich pyrrole (B145914) ring and the electronic effects of the tert-butyl and methoxy (B1213986) substituents.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for elucidating the ground state properties of this compound. DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. rsc.orgresearchgate.net The substitution of a tert-butyl group at the C2 position and a methoxy group at the C3 position of the pyrrole ring introduces specific electronic effects. The tert-butyl group, being electron-donating through an inductive effect, increases the electron density on the pyrrole ring. nih.gov Concurrently, the methoxy group at the C3 position also acts as an electron-donating group, primarily through resonance, by delocalizing a lone pair of electrons from the oxygen atom into the π-system of the pyrrole ring.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value/Description |

| Dipole Moment | A significant dipole moment is expected due to the electronegative oxygen and nitrogen atoms and the asymmetrical substitution. |

| N-H Bond Length | The N-H bond length is anticipated to be within the typical range for substituted pyrroles, though slightly influenced by the electronic effects of the substituents. researchgate.net |

| C-C and C-N Bond Lengths | Bond lengths within the pyrrole ring are expected to show some degree of equalization, characteristic of an aromatic system, but will be modulated by the substituents. |

| Vibrational Frequencies | Characteristic vibrational modes for N-H stretching, C-H stretching of the tert-butyl group, and C-O stretching of the methoxy group can be predicted and correlated with experimental IR and Raman spectra. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy, shape, and distribution of these orbitals dictate how the molecule interacts with other chemical species.

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrrole ring, with significant contributions from the nitrogen and the C2 and C5 carbon atoms, as is typical for pyrrole derivatives. researchgate.netserialsjournals.com The electron-donating tert-butyl and methoxy groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the pyrrole ring, and its energy will also be influenced by the substituents.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. serialsjournals.com The presence of both tert-butyl and methoxy groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted pyrrole, thereby increasing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Characteristics | Implication for Reactivity |

| HOMO | High energy level, localized on the pyrrole ring, particularly C2, C5, and N. | Susceptible to reaction with electrophiles. The molecule is a good electron donor. |

| LUMO | Lower energy level compared to many aliphatic compounds, distributed across the pyrrole ring. | Can accept electrons from strong nucleophiles, though less readily than it donates from the HOMO. |

| HOMO-LUMO Gap | Relatively small gap due to the electron-donating substituents. | Indicates higher chemical reactivity and lower kinetic stability compared to unsubstituted pyrrole. |

Aromaticity Indices and Electron Delocalization Studies

The aromaticity of the pyrrole ring in this compound can be quantitatively assessed using various computational indices. Two of the most common are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov For substituted pyrroles, the degree of aromaticity can be influenced by the electronic nature of the substituents. mdpi.comresearchgate.net The electron-donating tert-butyl and methoxy groups are expected to enhance the π-electron density within the ring, which could lead to a more negative NICS value, suggesting a slight increase in aromatic character compared to unsubstituted pyrrole.

The HOMA index evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. researchgate.net DFT-calculated bond lengths for this compound can be used to compute the HOMA index. The substituents may cause minor deviations from perfect bond length equality, but a significant aromatic character is expected to be retained.

Table 3: Predicted Aromaticity Indices for the Pyrrole Ring in this compound

| Aromaticity Index | Predicted Value/Trend | Interpretation |

| NICS(0) | Negative value, potentially more negative than unsubstituted pyrrole. | Indicates the presence of a diatropic ring current, confirming aromaticity. |

| NICS(1) | Negative value, providing a measure of the ring current further from the ring plane. | Complements the NICS(0) value in assessing aromatic character. |

| HOMA | A value close to 1, but potentially slightly lower than benzene. | Suggests a high degree of π-electron delocalization and aromatic character. researchgate.net |

Conformational Landscape and Energy Minimization

The three-dimensional structure and conformational flexibility of this compound are significantly influenced by its substituents. Understanding the conformational landscape is essential for predicting its interactions with other molecules.

Influence of Tert-Butyl and Methoxy Substituents on Molecular Conformation

The bulky tert-butyl group at the C2 position imposes considerable steric hindrance, which will be a dominant factor in determining the molecule's preferred conformation. acs.org This steric bulk will restrict the rotation of the methoxy group at the adjacent C3 position. The methoxy group itself has a degree of conformational freedom around the C3-O bond.

Computational potential energy surface scans can be performed to identify the most stable conformers. It is likely that the lowest energy conformation will be one that minimizes the steric clash between the tert-butyl group and the methyl group of the methoxy substituent. This would likely involve the methoxy group orienting itself away from the tert-butyl group. The planarity of the pyrrole ring is expected to be largely maintained, although minor puckering could be induced by the bulky substituent.

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations provide information on static, minimized structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time in a given environment, such as in a solvent. researchgate.netresearchgate.net MD simulations can reveal the accessible conformations and the transitions between them at a given temperature.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would illustrate the rotational dynamics of the methoxy group and the vibrational motions of the entire molecule. nih.gov The simulation would likely show that while the pyrrole ring and the tert-butyl group remain relatively rigid, the methoxy group would exhibit more significant conformational fluctuations. The trajectory from an MD simulation can be analyzed to determine the population of different conformers and the free energy barriers between them, providing a more complete picture of the molecule's conformational preferences in a realistic environment. chalcogen.ro

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a powerful tool to complement experimental data in structural elucidation. researchgate.netresearchgate.net For a molecule like this compound, which possesses distinct electronic environments for its protons and carbons, DFT calculations can provide valuable insights.

The general approach involves optimizing the molecule's geometry and then calculating the NMR isotropic shielding constants for each nucleus using a specific functional and basis set. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). academie-sciences.fr

Studies on similar alkyl-substituted pyrroles have demonstrated that the accuracy of predicted chemical shifts is highly dependent on the chosen computational protocol. For instance, research on alkylpyrroles found that meta-hybrid functionals like TPSSh, paired with Pople or polarization-consistent basis sets (e.g., 6-311++G(2d,p) or pcSseg-1), yield excellent results for ¹³C chemical shifts. scispace.com For ¹H chemical shifts, the same TPSSh functional with basis sets like 6-311++G(2d,p) or pcSseg-2 has shown superior agreement with experimental data compared to MP2 calculations. scispace.com The inclusion of solvent effects, either implicitly through models like the Polarizable Continuum Model (PCM) or explicitly by adding solvent molecules, can further refine the accuracy, especially for proton chemical shifts. researchgate.netscispace.com

For this compound, a computational study would predict distinct signals for the tert-butyl group, the methoxy group, the pyrrole ring protons, and the pyrrole ring carbons. The electron-donating nature of the methoxy group and the bulky tert-butyl group would significantly influence the electronic distribution within the pyrrole ring, affecting the chemical shifts of the C4 and C5 protons and carbons. By averaging the calculated isotropic shifts for the rapidly rotating methyl groups of the tert-butyl substituent, a single averaged signal can be predicted, mimicking the experimental observation at room temperature. acs.org

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole N-H | 7.5 - 8.5 | N/A |

| Pyrrole C4-H | 6.0 - 6.5 | 105 - 115 |

| Pyrrole C5-H | 6.5 - 7.0 | 115 - 125 |

| Methoxy (-OCH₃) | 3.7 - 4.0 | 55 - 60 |

| tert-butyl (-C(CH₃)₃) | 1.3 - 1.5 | 30 - 35 (quaternary C), 28 - 32 (methyl C) |

Note: The values in this table are hypothetical and represent a plausible range based on general principles and data for related structures. Actual computational results would provide more precise values.

Reactivity and Selectivity Prediction through Computational Modeling

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For a substituted pyrrole like this compound, these simulations can predict the feasibility of various reaction pathways and explain observed regioselectivity.

For example, studies on the electrophilic aminoalkenylation of pyrrole have utilized quantum chemical calculations to map the Gibbs energy profile. pku.edu.cndoi.org These studies identified a low-energy transition state for the electrophilic addition, followed by a post-transition state bifurcation, which dynamically controls the C2 versus C3 product ratio. pku.edu.cndoi.org Similarly, computational investigations into the chlorination of pyrrole and the reaction of pyrrole with ozone have successfully proposed reaction pathways and identified key intermediates and products. researchgate.netrsc.org

A theoretical study on the electrophilic cyclization of N-alkyne-substituted pyrrole derivatives demonstrated how the reaction begins with the activation of the alkyne by iodine, forming an intermediate complex. beilstein-journals.org The subsequent intramolecular addition leads to the final cyclized product, with the entire pathway mapped out energetically. beilstein-journals.org

For this compound, a similar approach could be used to model its behavior in various reactions, such as electrophilic aromatic substitution. By calculating the activation energies for electrophilic attack at the different positions of the pyrrole ring (C4 and C5), the preferred reaction site can be determined. The simulation would involve locating the transition state structure for each pathway and comparing their relative energies. The pathway with the lower activation energy would be predicted as the major reaction channel.

Prediction of Electrophilic and Nucleophilic Attack Sites

The sites of electrophilic and nucleophilic attack on an aromatic molecule are governed by its electronic structure. Computational methods can predict these sites with high accuracy by analyzing various electronic properties.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org It illustrates regions of negative electrostatic potential (electron-rich, colored in red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored in blue), which are prone to nucleophilic attack. researchgate.netuni-muenchen.de For this compound, the electron-donating methoxy and tert-butyl groups would increase the electron density of the pyrrole ring. An MEP analysis would likely show the most negative potential localized on the C4 and C5 carbon atoms, making them the most probable sites for electrophilic attack. nih.govresearchgate.netresearchgate.net The nitrogen-bound hydrogen, by contrast, would exhibit a positive potential, indicating its acidic character.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile. For electron-rich pyrroles, the HOMO is typically localized on the ring carbons. pku.edu.cn Calculations on pyrrole itself show that the HOMO has large coefficients on the C2 and C5 positions, making them the most nucleophilic. In this compound, with the C2 and C3 positions substituted, the HOMO density would be highest at the C4 and C5 positions, with the C5 position often being slightly more reactive due to steric hindrance at C4 from the adjacent methoxy group.

Fukui Functions and Local Nucleophilicity Indices: More quantitative measures of site selectivity can be obtained from conceptual DFT descriptors like the Fukui function and local nucleophilicity indices (Nk). acs.org These indices provide a numerical value for the reactivity of each atomic site within the molecule. Studies on substituted indoles and pyrroles have shown an excellent correlation between these calculated local nucleophilicity values and experimentally observed sites of electrophilic attack. acs.org For this compound, these calculations would quantify the nucleophilicity of the C4 and C5 positions, providing a precise prediction of regioselectivity in electrophilic substitution reactions.

Intermolecular Interactions and Binding Site Analysis

Molecular Docking Studies for Investigating Binding Affinities with Receptors/Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design. Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, often by inhibiting specific enzymes. nih.govscirp.orgmdpi.com

Docking studies on various pyrrole derivatives have successfully elucidated their binding modes. For instance, studies on pyrrole-based Schiff bases as potential Alzheimer's disease therapeutics identified key interactions, such as π-π stacking between the pyrrole ring and aromatic amino acid residues (e.g., Tryptophan) in the active sites of enzymes like MAO-B and acetylcholinesterase. mdpi.com Similarly, docking of oxadiazole-ligated pyrroles into the enoyl-ACP reductase enzyme, a target for anti-tubercular drugs, revealed crucial hydrogen bonding between the pyrrole nitrogen and amino acid residues like Gly14. nih.gov

For this compound, a hypothetical docking study into a relevant receptor would involve:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or active site pocket.

Generating a 3D conformation of the this compound molecule.

Using a docking algorithm to place the ligand into the binding site in various orientations and conformations.

Scoring the resulting poses based on binding energy calculations to identify the most stable and likely binding mode.

The results would highlight potential hydrogen bonds (e.g., involving the pyrrole N-H or the methoxy oxygen), hydrophobic interactions (from the tert-butyl group), and π-stacking interactions, providing a rational basis for its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and gain insight into the structural features that are important for activity.

Numerous QSAR studies have been performed on pyrrole derivatives to understand their therapeutic potential. nih.govnih.govresearchgate.net For example, a 3D-QSAR study on oxadiazole-ligated pyrroles as anti-tubercular agents identified the key structural fragments required for activity. nih.gov Another study on pyrrole derivatives as COX-1/COX-2 inhibitors used a fragment-based QSAR (FB-QSAR) approach. nih.govacs.org The resulting models, based on steric, electrostatic, and hydrophobic fields, successfully predicted the activity of new compounds and provided contour maps that visualized the structural features influencing potency and selectivity. nih.govacs.org

If this compound were included in a dataset of related compounds with known biological activity, a QSAR study could be performed. This would involve:

Calculating a set of molecular descriptors for each compound in the series. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., from CoMFA or CoMSIA, which are 3D-QSAR methods).

Dividing the dataset into a training set (to build the model) and a test set (to validate it).

Using statistical methods, such as partial least squares (PLS) or machine learning algorithms like random forest, to build a mathematical equation linking the descriptors to the activity. nih.govnih.govresearchgate.net

Validating the model's predictive power using the test set and statistical metrics like the cross-validated correlation coefficient (q²). researchgate.net

Charge Injection and Transport Properties in Pyrrole-Based Materials

The efficacy of organic semiconducting materials in electronic devices is fundamentally dependent on their ability to accept charges from electrodes (charge injection) and to move those charges through the material (charge transport). In the context of pyrrole-based materials, computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into these properties. Key parameters such as ionization potential, electron affinity, and reorganization energies are calculated to predict the performance of these materials in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Pyrrole derivatives are noted for their potential as hole transport materials, a characteristic attributed to their low oxidation potentials compared to other heterocyclic compounds like thiophene (B33073). frontiersin.orgnih.gov The electronic and charge transport properties can be finely tuned by introducing various substituent groups to the pyrrole ring. rsc.orgresearchgate.net

Research Findings

Computational studies on pyrrole-containing molecules, specifically oligo-azomethines, reveal the significant impact of substituents on their charge transport characteristics. The primary factors evaluated are the charge injection barriers, charge carrier mobilities, and the stability of the ionic forms. rsc.org

Charge Injection: The ease of injecting a hole or an electron from an electrode into the organic material is estimated by the difference between the work function of the electrode and the ionization potential (IP) or electron affinity (EA) of the molecule, respectively.

Ionization Potential (IP): Represents the energy required to remove an electron from the neutral molecule. A lower IP value generally corresponds to a smaller energy barrier for hole injection from a high-work-function electrode.

Electron Affinity (EA): Represents the energy released when an electron is added to the neutral molecule. A higher EA value facilitates electron injection from a low-work-function electrode.

Studies on various pyrrole derivatives show that their frontier molecular orbital (HOMO and LUMO) energy levels make them suitable as donor materials. researchgate.net For instance, in one study of a pyrrolidine (B122466) analogue, the ionization potential was calculated to be 5.660 eV and the electron affinity was -2.305 eV. mdpi.com The stability of the resulting radical cations and anions is crucial; a lack of stability in the anionic form can impede electron injection, making the material more suited for hole transport. rsc.org

Charge Transport and Reorganization Energy: Once injected, the charge carrier (hole or electron) moves between adjacent molecules in a process often described by hopping transport. The rate of this hopping is heavily influenced by the reorganization energy (λ) and the electronic coupling between molecules.

Reorganization Energy (λ): This is the energy required for the geometry of a molecule to relax from its neutral-state equilibrium geometry to its charged-state equilibrium geometry, and vice-versa. It is composed of two parts: λ1 and λ2. A lower reorganization energy is desirable as it indicates a smaller structural change upon charge transfer, leading to faster charge transport. The total reorganization energy is a key factor in determining the intrinsic charge mobility of a material. frontiersin.orgnih.gov

Hole Reorganization Energy (λh): Associated with the transport of a positive charge (hole).

Electron Reorganization Energy (λe): Associated with the transport of a negative charge (electron).

A comparison between λh and λe helps determine whether a material is more likely to be a hole conductor or an electron conductor. In many pyrrole derivatives, the hole transport reorganization energy is lower than the electron transport reorganization energy (λh < λe), indicating a preference for hole transport. frontiersin.org

Influence of Substituents on this compound:

While specific computational data for this compound is not available, the effects of its substituents can be inferred from studies on analogous compounds:

Methoxy Group (-OCH3) at the 3-position: The presence of an electron-donating methoxy group at the 3-position of the pyrrole ring has been shown to be beneficial. Computational studies on thiophene-pyrrole azomethines indicate that substitutions with a methoxy group can lead to materials that are efficient for hole transport layers. rsc.orgresearchgate.net

tert-Butyl Group (-C(CH3)3) at the 2-position: The presence of a bulky substituent like a tert-butyl group is generally found to adversely affect charge injection and transport properties. rsc.orgresearchgate.net This is often due to steric hindrance, which can disrupt the planar structure of the molecule and hinder the effective π-π stacking between adjacent molecules in the solid state. This poor packing reduces the intermolecular electronic coupling, which is critical for efficient charge hopping.

Data Tables

The following tables summarize the key parameters in charge transport analysis and provide typical calculated values for related heterocyclic compounds to contextualize the properties of pyrrole-based materials.

Table 1: Key Parameters in Computational Charge Transport Studies

| Parameter | Symbol | Significance | Favorable Value for High Mobility |

| Ionization Potential | IP | Energy barrier for hole injection. | Low |

| Electron Affinity | EA | Energy barrier for electron injection. | High |

| Hole Reorganization Energy | λh | Energy penalty for geometric relaxation during hole transport. | Low |

| Electron Reorganization Energy | λe | Energy penalty for geometric relaxation during electron transport. | Low |

| Electronic Coupling | V | Strength of electronic interaction between adjacent molecules. | High |

This table is generated based on principles described in multiple sources. rsc.orgresearchgate.netfrontiersin.org

Table 2: Calculated Electronic Properties and Reorganization Energies for Representative Heterocyclic Systems

| Compound Class/Molecule | IP (eV) | EA (eV) | λh (eV) | λe (eV) | Predominant Transport | Reference |

| Difluoreno-pyrrole Derivative | N/A | N/A | ~0.1 | ~0.1 | Ambipolar | core.ac.uk |

| Triphenylamine-Pyrrole Derivative (4TPA) | N/A | N/A | >0.4 | > λh | Hole Conductor | frontiersin.org |

| bis-pyrrolidino-analogue | 5.660 | -2.305 | N/A | N/A | N/A | mdpi.com |

| N-Acetyl Indole-Triazolo/Thiadiazole | 5.854 | 1.435 | N/A | N/A | N/A | mdpi.com |

N/A: Data not available in the cited source. This table presents a comparative look at values from different studies to illustrate the range and type of data obtained computationally.

Applications of 2 Tert Butyl 3 Methoxy 1h Pyrrole in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Systems

The primary application of 2-(tert-butyl)-3-methoxy-1H-pyrrole and its close analogues is as a key building block in the synthesis of complex heterocyclic systems, particularly those containing multiple pyrrole (B145914) rings. Its structure is particularly relevant to the synthesis of prodigiosins and related tripyrromethene natural products, which are known for their potent biological activities, including anticancer, antimalarial, and immunosuppressive properties. rsc.orgresearchgate.net

In these syntheses, the methoxy-pyrrole unit often serves as the "A-ring" or "B-ring" precursor. For example, in the total synthesis of prodigiosin (B1679158) analogues, a crucial step involves the acid-catalyzed condensation of a 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (a common precursor derived from methoxy-pyrroles) with another pyrrole unit (the "C-ring"). nih.gov The strategic placement of the methoxy (B1213986) group is vital for the subsequent construction of the final tripyrrolic core. rsc.orgnih.gov The synthesis of these complex molecules often relies on building them from simpler, functionalized pyrrole units, highlighting the role of compounds like this compound as foundational synthons. researchgate.netfrontierspecialtychemicals.com

| Complex Heterocycle Class | Synthetic Strategy | Key Intermediate Type | Reference |

| Prodigiosins | Acid-catalyzed condensation | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | nih.gov |

| Prodigiosenes | Condensation of formyl pyrroles with a second pyrrole unit | Formylated methoxy-pyrroles | rsc.org |

| Pyrrolyldipyrrins | Suzuki cross-coupling followed by condensation | Bromo-pyrroles and pyrrole boronic acids | researchgate.net |

Strategies for Further Functionalization and Derivativatization for Diversified Scaffolds

The inherent structure of this compound allows for selective modifications at various positions, enabling the creation of a diverse library of chemical scaffolds.

The pyrrole ring is electron-rich and susceptible to electrophilic substitution. mdpi.com The most common and synthetically useful modification is formylation at the C5 position (the carbon adjacent to the NH group), which is typically unsubstituted in the starting material. This is often achieved using the Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF) or similar formylating agents. researchgate.net The resulting 5-formyl-2-(tert-butyl)-3-methoxy-1H-pyrrole is a critical intermediate, as the aldehyde group provides a handle for condensation reactions to build larger systems like the prodigiosenes. rsc.org

Other modifications include:

Acylation: Friedel-Crafts acylation can introduce keto groups onto the pyrrole ring, further diversifying the available structures. nih.gov

Suzuki-Miyaura Coupling: The pyrrole ring can be functionalized to participate in palladium-catalyzed cross-coupling reactions. For instance, bromination of the pyrrole followed by a Suzuki coupling with a boronic acid allows for the introduction of aryl or other heterocyclic groups, a key step in building bipyrrole precursors. researchgate.net

C-H Functionalization: Modern methods using transition-metal catalysis or photoredox catalysis enable direct C-H functionalization, offering alternative routes to introduce substituents without pre-functionalization like halogenation. rsc.org

| Reaction Type | Reagents | Position of Functionalization | Purpose | Reference |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C5 | Precursor for condensation reactions | researchgate.net |

| Acylation | Friedel-Crafts (Acyl chloride, Lewis acid) | C5 or C4 | Introduction of ketone functionality | nih.gov |

| Suzuki Coupling | Pd catalyst, boronic acid | C5 (after bromination) | C-C bond formation to link rings | researchgate.net |

| C-H Functionalization | Photocatalyst, iodonium (B1229267) ylides | C2/C3 | Direct introduction of malonate groups | rsc.org |

The substituents on the pyrrole ring can also be targets for chemical transformation, although this is less common than modifying the ring itself.

Methoxy Group: The methoxy group is relatively stable but can be demethylated to a hydroxyl group. This transformation is synthetically challenging to perform selectively without affecting other parts of a complex molecule. nih.gov However, if achieved, it can alter the electronic properties and hydrogen-bonding capabilities of the final product. The methoxy group also plays a crucial role in directing the regioselectivity of electrophilic substitutions on the pyrrole ring.

Tert-Butyl Group: The tert-butyl group is exceptionally robust and generally acts as a sterically bulky protecting or directing group. It is not typically modified. Its primary role is to influence the conformation of the molecule and to block certain positions from reacting, thereby enhancing the regioselectivity of reactions at other sites. rsc.org In some contexts, bulky tert-butyl groups have been used to create specific steric environments in catalysts or advanced materials. derpharmachemica.com

Synthesis of Precursors and Intermediates for Specialty Chemicals and Advanced Materials

Beyond its role in the total synthesis of natural products, this compound is a precursor for specialty chemicals. The prodigiosin analogues synthesized from it are high-value compounds investigated for pharmaceutical applications. rsc.org

Furthermore, functionalized pyrroles are foundational to the field of materials science. Electropolymerization of pyrrole derivatives can create conductive polymers. While direct use of this compound in this context is not widely reported, its derivatives could be designed as monomers for tailored electropolymers. The substituents would influence the physical and electronic properties of the resulting polymer film, such as solubility, conductivity, and interaction with other molecules, making them suitable for applications in biosensors or electrocatalysis. dal.ca

Isotopic Labeling Applications for Mechanistic and Analytical Studies

Isotopic labeling, the replacement of an atom with its isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful tool for elucidating reaction mechanisms and for use in analytical studies. acs.orgacs.org While specific studies detailing the isotopic labeling of this compound are not prominent, the methodologies for labeling pyrroles are well-established. globaljournals.org

For instance, deuterium (B1214612) can be incorporated into the pyrrole ring via base-mediated hydrogen-isotope exchange using a deuterated solvent like DMSO-d₆. acs.org Such labeled compounds can be used in kinetic isotope effect (KIE) studies to determine the rate-determining step of a reaction, such as C-H activation or bond formation. snnu.edu.cnepfl.ch If a C-H bond is broken in the slowest step of a reaction, a significant KIE (kH/kD > 1) will be observed when a deuterated substrate is used. snnu.edu.cn

Furthermore, labeling with isotopes like ¹³C or ¹⁵N allows for detailed mechanistic investigation using NMR spectroscopy or mass spectrometry. nih.gov For example, a ¹⁵N-labeled pyrrole could be synthesized and used to trace the fate of the nitrogen atom during a complex skeletal rearrangement. nih.gov Carbon-11 or Fluorine-18 labeling is also a key strategy for developing radiotracers for Positron Emission Tomography (PET) imaging, a technique used in medical diagnostics and drug development. nih.gov

Development of Novel Synthetic Methodologies Leveraging its Unique Structural Features

The specific substitution pattern of this compound can be exploited to develop new synthetic methods. The steric hindrance from the tert-butyl group can direct incoming reagents to attack a less hindered position, enhancing the regioselectivity of a reaction. rsc.org For example, in a multicomponent reaction designed to synthesize highly substituted pyrroles, the choice of substituents on the starting materials, including bulky groups like tert-butyl, can be critical in controlling the reaction's outcome and preventing the formation of unwanted regioisomers. rsc.org

The electron-donating nature of the methoxy group activates the pyrrole ring towards electrophilic attack, but its position at C3, combined with the C2-tert-butyl group, directs this reactivity primarily to the C5 position. This predictable reactivity allows for the development of reliable and high-yielding synthetic protocols for building more complex structures based on this scaffold. Synthetic chemists can thus use this compound as a model system to test and refine new reactions, such as novel C-H functionalization or cycloaddition strategies, with a high degree of control over the product's structure. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing 2-(tert-butyl)-3-methoxy-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves electrophilic substitution or functionalization of the pyrrole core. For example:

- Electrophilic Aromatic Substitution (EAS): Methoxy and tert-butyl groups can be introduced via Friedel-Crafts alkylation or methoxylation under controlled conditions. Reaction optimization includes using anhydrous solvents (e.g., dichloromethane), Lewis acids (e.g., AlCl₃), and low temperatures (0–20°C) to minimize side reactions .

- Yield Improvement: In related pyrrole derivatives, yields ranged from 28% to 58% depending on precursors and purification methods (e.g., ethanol/hexane recrystallization) . Adjusting stoichiometry, solvent polarity, and reaction time can enhance efficiency.

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming substitution patterns. For instance, methoxy protons resonate at δ ~3.8–4.0 ppm, while tert-butyl groups show singlet peaks near δ 1.2–1.4 ppm. Aromatic protons on the pyrrole ring appear between δ 6.5–7.5 ppm .

- IR Spectroscopy: The C-O stretch of the methoxy group appears at ~1250 cm⁻¹, and N-H stretches (if present) near 3400 cm⁻¹ .

- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or regiochemistry, as demonstrated in structurally similar pyrrolo-pyridine derivatives .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Protocols: For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage: Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can computational modeling (e.g., DFT) be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect increases electron density at the 3-position, directing further substitution .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media. Polar aprotic solvents (e.g., DMF) may stabilize transition states in EAS reactions .

Advanced: What strategies are employed to resolve contradictions in reported synthetic yields or reaction pathways for this compound derivatives?

Methodological Answer:

- Systematic Reaction Screening: Vary parameters (temperature, catalyst loading) using Design of Experiments (DoE) to identify critical factors. For example, triethylamine as a base improved yields in tert-butyl functionalization by reducing side reactions .

- Mechanistic Studies: Use isotopic labeling (e.g., D₂O quenching) or in-situ IR to track intermediates. Contradictions in pathway proposals (e.g., radical vs. ionic mechanisms) can be resolved via radical trapping agents (TEMPO) .

Advanced: How does the substitution pattern on the pyrrole ring influence the biological activity of derivatives like this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR): Bulky tert-butyl groups enhance lipophilicity, improving membrane permeability. Methoxy groups at the 3-position increase electron density, potentially enhancing binding to targets like tubulin (IC₅₀ values <1 µM in anticancer assays) .

- Bioisosteric Replacement: Replace methoxy with hydroxyl groups to study hydrogen-bonding effects. For example, hydroxylated analogs showed reduced cytotoxicity but improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.